molecular formula C15H24N2O B5379508 1-(3,3-Dimethylbutan-2-yl)-3-(3,5-dimethylphenyl)urea

1-(3,3-Dimethylbutan-2-yl)-3-(3,5-dimethylphenyl)urea

Cat. No.: B5379508
M. Wt: 248.36 g/mol
InChI Key: ZWZCHPXBJQTPDA-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylbutan-2-yl)-3-(3,5-dimethylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms This particular compound features a 3,3-dimethylbutan-2-yl group and a 3,5-dimethylphenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Dimethylbutan-2-yl)-3-(3,5-dimethylphenyl)urea typically involves the reaction of 3,3-dimethylbutan-2-amine with 3,5-dimethylphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The general reaction scheme is as follows:

3,3-Dimethylbutan-2-amine+3,5-Dimethylphenyl isocyanateThis compound\text{3,3-Dimethylbutan-2-amine} + \text{3,5-Dimethylphenyl isocyanate} \rightarrow \text{this compound} 3,3-Dimethylbutan-2-amine+3,5-Dimethylphenyl isocyanate→this compound

The reaction is typically conducted in an inert solvent such as dichloromethane or toluene at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethylbutan-2-yl)-3-(3,5-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the nitrogen or carbon atoms.

    Substitution: Substituted urea derivatives with different nucleophiles attached to the nitrogen atoms.

Scientific Research Applications

1-(3,3-Dimethylbutan-2-yl)-3-(3,5-dimethylphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of urea-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbutan-2-yl)-3-(3,5-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3,3-Dimethylbutan-2-yl)-3-(3,5-dimethylphenyl)urea can be compared with other similar urea derivatives, such as:

  • 1-(3,3-Dimethylbutan-2-yl)-3-phenylurea
  • 1-(3,3-Dimethylbutan-2-yl)-3-(4-methylphenyl)urea
  • 1-(3,3-Dimethylbutan-2-yl)-3-(2,4-dimethylphenyl)urea

These compounds share similar structural features but differ in the substitution pattern on the phenyl ring. The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3,3-dimethylbutan-2-yl)-3-(3,5-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-10-7-11(2)9-13(8-10)17-14(18)16-12(3)15(4,5)6/h7-9,12H,1-6H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZCHPXBJQTPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC(C)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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